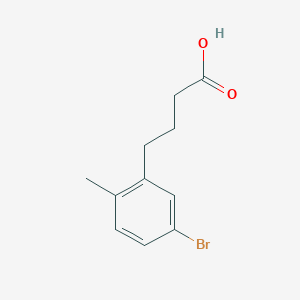

4-(5-Bromo-2-methylphenyl)butanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13BrO2 |

|---|---|

Molecular Weight |

257.12 g/mol |

IUPAC Name |

4-(5-bromo-2-methylphenyl)butanoic acid |

InChI |

InChI=1S/C11H13BrO2/c1-8-5-6-10(12)7-9(8)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14) |

InChI Key |

DYCYMSKDKMLNDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)CCCC(=O)O |

Origin of Product |

United States |

Strategic Synthesis and Derivatization Methodologies for 4 5 Bromo 2 Methylphenyl Butanoic Acid

Retrosynthetic Analysis of the 4-(5-Bromo-2-methylphenyl)butanoic acid Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves mentally breaking bonds to identify potential synthetic routes.

Disconnection Strategies for the Butanoic Acid Chain

The primary disconnection strategy for the butanoic acid chain involves severing the bond between the aromatic ring and the butyric acid moiety. This leads to two key synthons: a nucleophilic or electrophilic phenyl component and a four-carbon chain with appropriate functional groups for re-connection. A logical disconnection is at the C-C bond between the phenyl ring and the butanoic acid chain, suggesting a Friedel-Crafts type reaction or a cross-coupling reaction as the forward synthetic step.

Another approach involves disconnecting the C-C bond within the butanoic acid chain itself. For instance, a disconnection at the C2-C3 bond could suggest a synthesis involving an aldol (B89426) condensation or a Michael addition, though these are generally less direct for this specific target.

Approaches to the Brominated and Methylated Phenyl Moiety

The 5-bromo-2-methylphenyl moiety can be approached from simpler precursors. A key retrosynthetic disconnection is the C-Br bond, suggesting an electrophilic aromatic substitution (bromination) of 2-methyltoluene (o-xylene). The directing effects of the methyl group (ortho-, para-directing) need to be considered to achieve the desired 5-bromo substitution pattern. Alternatively, the starting material could be a pre-brominated toluene (B28343) derivative.

Forward Synthesis Pathways

Based on the retrosynthetic analysis, several forward synthesis pathways can be devised to construct this compound.

Carbon-Carbon Bond Formation Reactions Leading to the Butanoic Acid Chain

The formation of the butanoic acid chain attached to the aromatic ring is a critical step in the synthesis.

A well-established method for forming a carbon-carbon bond between an aromatic ring and an acyl group is the Friedel-Crafts acylation. This reaction involves the treatment of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.net

For the synthesis of this compound, 4-bromo-1-methylbenzene (p-bromotoluene) can be acylated with succinic anhydride. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated from succinic anhydride and the Lewis acid, attacks the electron-rich aromatic ring. youtube.comyoutube.com The directing effects of the methyl and bromo substituents on p-bromotoluene guide the acylation to the desired position. The resulting keto acid, 4-(5-bromo-2-methylphenyl)-4-oxobutanoic acid, can then be reduced to the target butanoic acid. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). A similar reaction has been documented for the preparation of 4-(4-methylphenyl)-4-oxobutanoic acid from toluene and succinic anhydride. wikipedia.org

Table 1: Key Reactions in Friedel-Crafts Acylation Pathway

| Step | Reactants | Reagents | Product |

| 1 | 4-Bromo-1-methylbenzene, Succinic anhydride | AlCl₃ | 4-(5-Bromo-2-methylphenyl)-4-oxobutanoic acid |

| 2 | 4-(5-Bromo-2-methylphenyl)-4-oxobutanoic acid | Zn(Hg), HCl or H₂NNH₂, KOH | This compound |

Modern synthetic chemistry offers a variety of cross-coupling reactions that are highly efficient for forming carbon-carbon bonds. wikipedia.org These reactions typically involve a metal catalyst, often palladium or nickel, to couple an organometallic reagent with an organic halide. wikipedia.orgnih.gov

In the context of synthesizing this compound, a suitable brominated aromatic precursor, such as 1,4-dibromo-2-methylbenzene, could be utilized. One of the bromine atoms can selectively participate in a cross-coupling reaction with a nucleophilic partner containing the four-carbon butanoic acid chain. For instance, a Negishi coupling could be employed, using an organozinc reagent derived from a protected 4-halobutanoic acid derivative. nih.gov Alternatively, a Suzuki coupling could be performed with a boronic acid or ester derivative of the butanoic acid chain. nih.govnih.gov

Decarboxylative cross-coupling reactions present another innovative approach, where a carboxylic acid is coupled with an organic halide with the extrusion of carbon dioxide. wikipedia.org

Table 2: Comparison of Potential Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

| Suzuki Coupling | Boronic acid/ester | Palladium | Tolerant to many functional groups. nih.govnih.gov |

| Negishi Coupling | Organozinc | Palladium or Nickel | High reactivity and functional group tolerance. nih.gov |

| Kumada Coupling | Grignard reagent | Palladium or Nickel | Highly reactive but less tolerant of functional groups. wikipedia.org |

| Stille Coupling | Organotin | Palladium | Mild reaction conditions, but tin reagents are toxic. |

These strategies provide a versatile toolkit for the synthesis of this compound, allowing for the selection of the most appropriate method based on substrate availability, functional group tolerance, and desired yield.

Grignard and Organolithium Reagent Mediated Syntheses

Organometallic reagents, such as Grignard and organolithium compounds, are powerful tools for the formation of carbon-carbon bonds. libretexts.org In the context of synthesizing this compound, these reagents can be employed to introduce the butanoic acid side chain or the carboxyl group.

One potential Grignard-based approach involves the reaction of a suitably substituted benzylmagnesium halide with a four-carbon electrophile. For instance, 5-bromo-2-methylbenzyl bromide could be converted to the corresponding Grignard reagent, 5-bromo-2-methylbenzylmagnesium bromide. Subsequent reaction with a synthon like γ-butyrolactone would, after acidic workup, yield the target molecule. However, the reactivity of the Grignard reagent towards the ester group of the lactone must be carefully controlled to prevent side reactions.

A more common and reliable method using organometallic reagents is the introduction of the carboxyl group at a late stage of the synthesis. This typically involves the formation of a Grignard or organolithium reagent from an aryl halide, followed by carboxylation with carbon dioxide. For example, if 1-bromo-4-iodo-2-methylbenzene were available, selective formation of the Grignard reagent at the more reactive iodo-position, followed by reaction with a suitable four-carbon side chain precursor could be envisioned. A more direct application is the reaction of an appropriate aryl Grignard reagent with solid carbon dioxide (dry ice) to form a carboxylic acid. youtube.comyoutube.com

Organolithium reagents, which are generally more reactive than their Grignard counterparts, can also be used. masterorganicchemistry.com An aryl lithium species, generated via lithium-halogen exchange from a suitable aryl bromide or iodide, can react with carbon dioxide to yield the corresponding carboxylic acid. The choice between Grignard and organolithium reagents often depends on the presence of other functional groups in the molecule and the desired reaction conditions.

| Reagent Type | Precursor Example | Electrophile | Product | Key Considerations |

| Grignard Reagent | 5-bromo-2-methylbenzyl bromide | γ-butyrolactone | This compound | Potential for over-reaction with the lactone. |

| Grignard Reagent | 4-bromo-2-methyl-1-(chloromethyl)benzene | CO2 (after chain extension) | This compound | Requires prior introduction of the butanoic chain. |

| Organolithium | 1,4-dibromo-2-methylbenzene | CO2 (after chain extension) | This compound | Higher reactivity may lead to reduced selectivity. |

Selective Bromination of 2-Methylphenylbutanoic Acid Analogues

The introduction of a bromine atom at a specific position on the aromatic ring is a critical step in the synthesis of this compound. This is achieved through electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the substituents already present on the benzene (B151609) ring. savemyexams.com

In the precursor molecule, 4-(2-methylphenyl)butanoic acid, there are two substituents to consider: the methyl group (-CH3) and the butanoic acid group (-CH2CH2CH2COOH).

Methyl Group (-CH3): This is an alkyl group, which is an activating, ortho-, para-director. savemyexams.comunizin.org It donates electron density to the ring through an inductive effect, making the ortho (position 3 and 6) and para (position 5) positions more susceptible to electrophilic attack.

Butanoic Acid Group: The alkyl chain itself is weakly activating, but the carboxylic acid group at the end is deactivating. However, due to the insulating effect of the propyl chain, the deactivating effect on the aromatic ring is minimal. For the purpose of directing effects in electrophilic aromatic substitution, the entire 4-butanoic acid substituent is considered a weakly activating ortho-, para-director.

When both groups are considered, the directing effects are reinforcing. The methyl group strongly directs to its para position (position 5), and the butanoic acid group directs to its ortho and para positions (positions 3 and 5). The steric hindrance from the methyl group at position 2 and the alkyl chain at position 1 would likely disfavor substitution at the 3 and 6 positions. Therefore, the position most activated towards electrophilic attack is position 5, which is para to the methyl group.

The bromination can be carried out using various brominating agents, such as molecular bromine (Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) or N-bromosuccinimide (NBS) with an acid catalyst. The choice of solvent and reaction temperature can also influence the selectivity of the reaction.

| Substituent | Type | Directing Effect |

| -CH3 | Activating | Ortho, Para |

| -CH2CH2CH2COOH | Weakly Activating | Ortho, Para |

Predicted outcome of bromination: The major product of the electrophilic bromination of 4-(2-methylphenyl)butanoic acid is expected to be this compound due to the concerted directing effects of the methyl and butanoic acid groups to the 5-position and lower steric hindrance at this position.

Introduction and Functionalization of the Carboxyl Group

A robust and widely used method for the synthesis of arylalkanoic acids is the Friedel-Crafts acylation followed by reduction. organic-chemistry.orgnih.gov For the synthesis of the precursor 4-(2-methylphenyl)butanoic acid, this would involve the acylation of toluene with succinic anhydride.

This reaction, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl3), would yield a mixture of isomeric 4-oxo-4-(methylphenyl)butanoic acids. organic-chemistry.org The major product is generally the para-isomer, 4-oxo-4-(4-methylphenyl)butanoic acid, due to the lower steric hindrance at the para position of toluene. However, the ortho-isomer, 4-oxo-4-(2-methylphenyl)butanoic acid, is also formed and can be separated from the mixture by techniques such as fractional crystallization or chromatography.

Once the desired ortho-ketoacid is isolated, the carbonyl group can be reduced to a methylene (B1212753) group (-CH2-) to afford 4-(2-methylphenyl)butanoic acid. The Clemmensen reduction, which employs amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid, is a classic and effective method for this transformation. youtube.comorgsyn.orgdoubtnut.com This reduction is particularly suitable as it is performed under acidic conditions, which are compatible with the carboxylic acid functionality. stackexchange.com

The carboxyl group itself can be further functionalized if desired. Standard organic transformations can be applied, such as esterification by reaction with an alcohol under acidic catalysis, or conversion to an acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride, which can then be reacted with amines to form amides.

| Step | Reaction | Reagents | Product |

| 1 | Friedel-Crafts Acylation | Toluene, Succinic anhydride, AlCl3 | 4-Oxo-4-(2-methylphenyl)butanoic acid (and isomers) |

| 2 | Clemmensen Reduction | 4-Oxo-4-(2-methylphenyl)butanoic acid, Zn(Hg), HCl | 4-(2-methylphenyl)butanoic acid |

Stereochemical Considerations in Synthesis (if applicable to chiral analogues)

The synthesis of this compound, as described through the Friedel-Crafts and subsequent reduction and bromination pathway, does not introduce any chiral centers. The final molecule is achiral.

However, if chiral analogues were to be synthesized, for example, by introducing a substituent on the butanoic acid side chain (e.g., at the α or β position), then stereochemical considerations would become crucial. In such cases, asymmetric synthesis strategies would need to be employed. This could involve the use of chiral auxiliaries, asymmetric catalysts, or the resolution of a racemic mixture. For instance, an asymmetric hydrogenation of an unsaturated precursor could establish a chiral center on the side chain with high enantioselectivity.

Purification and Isolation Techniques in Preparative Scale Synthesis

The purification and isolation of this compound and its synthetic intermediates are critical for obtaining a product of high purity. Standard laboratory techniques are employed at each stage of the synthesis.

Extraction: After the reaction work-up, the product is typically extracted from the aqueous phase into an immiscible organic solvent such as diethyl ether, ethyl acetate (B1210297), or dichloromethane. googleapis.com Washing the organic layer with dilute acid can remove basic impurities, while washing with a dilute base (e.g., sodium bicarbonate solution) can be used to extract the carboxylic acid product from the organic layer, leaving neutral impurities behind. The carboxylic acid can then be recovered by acidifying the aqueous basic extract. googleapis.comgoogle.com

Crystallization: Crude solid products are often purified by crystallization from a suitable solvent or solvent mixture. This technique relies on the difference in solubility of the desired compound and impurities at different temperatures. For carboxylic acids, solvents such as water, heptane, or mixtures of ethyl acetate and hexanes can be effective.

Chromatography: Column chromatography using silica (B1680970) gel as the stationary phase is a powerful technique for separating compounds with different polarities. This is particularly useful for separating the ortho- and para-isomers of the ketoacid formed during the Friedel-Crafts acylation.

Distillation: For liquid intermediates or low-melting solids, vacuum distillation can be an effective purification method, especially on a preparative scale. orgsyn.orggoogleapis.com This separates compounds based on their boiling points at reduced pressure.

Drying: After isolation, the final compound is typically dried under vacuum to remove any residual solvent. Drying agents such as anhydrous magnesium sulfate (B86663) or sodium sulfate are used to dry organic solutions before solvent evaporation. google.comwipo.int

The choice of purification method depends on the physical properties of the compound (solid or liquid, polarity, volatility) and the nature of the impurities. A combination of these techniques is often necessary to achieve high purity.

Chemical Reactivity and Transformations of 4 5 Bromo 2 Methylphenyl Butanoic Acid

Reactions at the Aryl Bromide Moiety

The aryl bromide moiety of 4-(5-bromo-2-methylphenyl)butanoic acid is a versatile handle for a variety of chemical transformations. The electron-rich nature of the benzene (B151609) ring, coupled with the presence of a good leaving group (bromide), makes it an ideal substrate for several palladium-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, allowing for the precise and efficient formation of new chemical bonds. For this compound, these reactions provide a direct route to functionalize the aromatic ring.

The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. In the case of this compound, this reaction can be employed to synthesize various biphenyl (B1667301) derivatives. The general reaction involves the coupling of the aryl bromide with an arylboronic acid in the presence of a palladium catalyst and a base.

A hypothetical Suzuki-Miyaura coupling reaction of this compound is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-(5-Phenyl-2-methylphenyl)butanoic acid |

This is a representative example and specific reaction conditions may vary.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. For this compound, this provides a pathway to synthesize arylalkyne derivatives.

A general scheme for the Sonogashira coupling is as follows:

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 4-(5-(Phenylethynyl)-2-methylphenyl)butanoic acid |

This is a representative example and specific reaction conditions may vary.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) with an alkene in the presence of a base. This reaction allows for the introduction of a vinyl group onto the aromatic ring of this compound.

An illustrative Heck reaction is shown in the table below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Ethyl acrylate | Pd(OAc)₂ | Et₃N | 4-(5-(2-Ethoxycarbonylvinyl)-2-methylphenyl)butanoic acid |

This is a representative example and specific reaction conditions may vary.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is a powerful tool for synthesizing arylamines from aryl halides. In the context of this compound, it can be used to introduce a variety of amine functionalities.

A representative Buchwald-Hartwig amination is outlined here:

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Product |

| This compound | Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | 4-(5-(Phenylamino)-2-methylphenyl)butanoic acid |

This is a representative example and specific reaction conditions may vary.

Nucleophilic Aromatic Substitution Pathways

While palladium-catalyzed reactions are the most common methods for functionalizing the aryl bromide, nucleophilic aromatic substitution (SNAr) can also be a viable pathway under specific conditions. For an SNAr reaction to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the substituents present (a methyl and a butanoic acid group) are not strongly electron-withdrawing, making classical SNAr reactions challenging. However, under forcing conditions (high temperatures and pressures) or via alternative mechanisms such as the SRN1 reaction, substitution may be achieved with strong nucleophiles.

Metal-Halogen Exchange Reactions for Further Functionalization

The bromine atom on the phenyl ring of this compound is a key site for synthetic modification through metal-halogen exchange. This reaction is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic compound, which can then be reacted with various electrophiles to introduce new functional groups. elsevierpure.comwikipedia.org

Commonly, organolithium reagents, such as n-butyllithium or tert-butyllithium, are used to effect a lithium-halogen exchange. wikipedia.orgresearchgate.net In this process, the bromine atom is swapped for a lithium atom, generating a highly reactive aryllithium species. The presence of the acidic proton on the carboxyl group necessitates the use of at least two equivalents of the organolithium reagent; the first equivalent deprotonates the carboxylic acid, and the second performs the halogen exchange. The rate of lithium-halogen exchange generally follows the trend I > Br > Cl. wikipedia.orgresearchgate.net

Alternatively, magnesium-halogen exchange can be employed to form a Grignard reagent. nih.gov Reagents like isopropylmagnesium chloride, often in the presence of lithium chloride (forming a "Turbo-Grignard" reagent), can facilitate this exchange on aryl bromides. nih.gov This method can offer advantages in terms of functional group tolerance. The resulting organomagnesium compound is also a potent nucleophile for further reactions.

Once the organometallic intermediate is formed, it can react with a variety of electrophiles to introduce new substituents onto the aromatic ring.

Table 1: Potential Functionalization via Metal-Halogen Exchange

| Reagent Class | Electrophile Example | Product Type |

| Alkyl Halides | Methyl Iodide | Alkylated Aromatic |

| Carbonyls | Acetone | Tertiary Alcohol |

| Carbon Dioxide | CO2 | Dicarboxylic Acid |

| Borates | Trimethyl borate | Boronic Acid |

| Isocyanates | Phenyl isocyanate | Amide |

This strategic functionalization allows for the synthesis of a wide array of derivatives from the parent bromo compound.

Reactions Involving the Carboxyl Group

The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chemdiv.com This is a reversible reaction, and the equilibrium can be driven towards the product by using a large excess of the alcohol or by removing water as it is formed. chemdiv.com For example, the reaction of this compound with methanol (B129727) would yield methyl 4-(5-bromo-2-methylphenyl)butanoate.

Amidation is the formation of an amide from a carboxylic acid and an amine. Direct reaction of a carboxylic acid with an amine is often difficult due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling agents or prior activation of the carboxylic acid are typically required. Common activating agents include carbodiimides (like DCC or EDC) or converting the carboxylic acid to a more reactive derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an anhydride (B1165640). orgsyn.org Alternatively, direct amidation can be achieved at high temperatures or with catalysts like boric acid. orgsyn.org

Reduction to Alcohol and Further Oxidation

The carboxylic acid group can be reduced to a primary alcohol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is typically required for this transformation. byjus.commasterorganicchemistry.comchemguide.co.uk Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce carboxylic acids. chemguide.co.uk The reaction with LiAlH4 is typically carried out in an anhydrous ether solvent, followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk This reaction would convert this compound to 4-(5-bromo-2-methylphenyl)butan-1-ol.

The resulting primary alcohol can be subsequently oxidized to an aldehyde or back to the carboxylic acid depending on the oxidizing agent and reaction conditions. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would yield the corresponding aldehyde, while stronger oxidizing agents such as potassium permanganate (B83412) or chromic acid would regenerate the carboxylic acid.

Decarboxylation Reactions

Decarboxylation is the removal of the carboxyl group as carbon dioxide. For simple arylalkanoic acids, this reaction typically requires harsh conditions. However, the stability of the resulting carbanion intermediate can significantly influence the ease of decarboxylation. Phenylacetic acids and their derivatives can undergo decarboxylation under hydrothermal conditions or through photodecarboxylation. elsevierpure.comresearchgate.netrsc.org The reaction proceeds via the formation of a benzyl-type carbanion, which is then protonated. elsevierpure.comresearchgate.net The presence of substituents on the phenyl ring can affect the rate of this reaction. elsevierpure.comresearchgate.net Oxidative decarboxylation of phenylacetic acids can also be achieved using various oxidizing agents to yield the corresponding benzaldehydes or ketones. aacmanchar.edu.inorganic-chemistry.org

Reactivity of the Alkyl Chain and Methyl Group

Alpha-Functionalization of the Butanoic Acid

The α-position of the butanoic acid chain (the carbon atom adjacent to the carboxyl group) is amenable to functionalization. A classic method for the α-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr3). The reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes, allowing for electrophilic attack by bromine at the α-position. Subsequent hydrolysis yields the α-bromo carboxylic acid.

The resulting α-bromo acid is a valuable synthetic intermediate. The bromine atom is a good leaving group and is susceptible to nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups at the α-position, such as amino, hydroxyl, and cyano groups.

Benzylic Functionalization of the Methyl Group

The methyl group attached to the phenyl ring of this compound is a benzylic position, making it susceptible to a variety of chemical transformations. This reactivity stems from the stability of the intermediate benzyl (B1604629) radical or carbocation, which is stabilized by resonance with the aromatic ring. Functionalization at this site allows for the introduction of diverse chemical moieties, significantly expanding the synthetic utility of the parent molecule. Key transformations include halogenation and oxidation, which are foundational for further derivatization.

Benzylic Bromination

A primary method for the functionalization of the benzylic methyl group is free-radical bromination. This reaction typically employs N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions (UV light). The reaction proceeds via a free-radical chain mechanism. chemicalbook.comorientjchem.org The stability of the resulting benzylic radical at the carbon adjacent to the aromatic ring makes this position highly selective for halogenation over other positions in the molecule. chemistrysteps.comlibretexts.org

The process begins with the initiation step, where the radical initiator or light facilitates the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This bromine radical then abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The newly formed benzylic radical then reacts with a molecule of bromine (Br₂), which can be generated from the reaction of HBr with NBS, to yield the benzylic bromide product and another bromine radical, thus propagating the chain reaction. organic-chemistry.orgyoutube.com

This transformation would convert this compound into 4-(5-Bromo-2-(bromomethyl)phenyl)butanoic acid, a versatile intermediate for subsequent nucleophilic substitution reactions.

Table 1: Proposed Benzylic Bromination of this compound

| Reactant | Reagents | Product | Reaction Type |

| This compound | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or UV light | 4-(5-Bromo-2-(bromomethyl)phenyl)butanoic acid | Free-Radical Halogenation |

Benzylic Oxidation

The benzylic methyl group can also undergo oxidation to various oxidation states, most notably to a carboxylic acid. Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used for this purpose. ncert.nic.inbyjus.com The reaction typically requires vigorous conditions, such as heating in an acidic or alkaline solution. chemicalbook.com This oxidation is a powerful tool for transforming an alkyl-substituted aromatic ring into an aromatic carboxylic acid. organic-chemistry.org

Upon treatment with a strong oxidizing agent, the methyl group of this compound would be oxidized to a carboxyl group, yielding 4-(2-carboxy-5-bromophenyl)butanoic acid. It is important to note that the butanoic acid side chain may also be susceptible to oxidation under harsh conditions, although the benzylic position is generally more reactive. libretexts.org

The resulting dicarboxylic acid product offers two sites for further chemical modification, such as esterification or amidation, enabling the synthesis of more complex molecules.

Table 2: Proposed Benzylic Oxidation of this compound

| Reactant | Reagents | Product | Reaction Type |

| This compound | Potassium permanganate (KMnO₄) or Chromic acid (H₂CrO₄) | 4-(2-carboxy-5-bromophenyl)butanoic acid | Oxidation |

Applications of 4 5 Bromo 2 Methylphenyl Butanoic Acid As a Key Synthetic Intermediate

Precursor in the Construction of Complex Organic Scaffolds

The unique arrangement of functional groups in 4-(5-bromo-2-methylphenyl)butanoic acid makes it an excellent starting material for the synthesis of complex organic frameworks. The butanoic acid side chain can participate in cyclization reactions, while the brominated phenyl ring offers a handle for cross-coupling reactions, allowing for the systematic construction of larger, multi-ring systems.

Polycyclic aromatic hydrocarbons (PAHs) are compounds containing multiple fused aromatic rings. researchgate.net The synthesis of specific, substituted PAHs is a significant goal in organic chemistry. This compound can serve as a precursor to such systems through intramolecular cyclization reactions. A common strategy for forming fused ring systems is the Friedel-Crafts acylation, which can be applied in this context.

The butanoic acid chain can be induced to cyclize onto its own aromatic ring, typically by conversion to a more reactive acyl chloride followed by treatment with a Lewis acid catalyst. This process, known as an intramolecular Friedel-Crafts acylation, would form a new six-membered ring fused to the original phenyl ring, creating a tetralone core structure. Subsequent chemical steps, such as reduction and aromatization, can then be employed to generate the fully aromatic polycyclic system. This synthetic approach is a fundamental method for building complex aromatic molecules from simpler precursors. researchgate.net

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest in various fields of chemistry. The functional groups of this compound allow it to be a key starting material for synthesizing certain heterocyclic structures, including oxadiazoles (B1248032) and isoindolinones. organic-chemistry.orgaksci.com

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a common motif in medicinal and materials chemistry. The carboxylic acid moiety of this compound is the key functional group for its conversion into this heterocycle. The typical synthetic sequence involves first converting the carboxylic acid into the corresponding acid hydrazide by reacting it with hydrazine (B178648). nih.gov This intermediate can then be cyclized with various reagents, such as carbon disulfide or orthoesters, to form the final 2,5-disubstituted 1,3,4-oxadiazole ring. who.int This process results in a molecule where the 4-(5-bromo-2-methylphenyl)propyl group is attached to the oxadiazole core.

Isoindolinones: The isoindolinone scaffold is another important heterocyclic system. researchgate.net While the direct conversion is less straightforward than for oxadiazoles, this compound can be envisioned as a multi-step precursor. The synthesis would require significant modification of the butanoic acid side chain and the introduction of a nitrogen-containing functionality onto the aromatic ring, potentially via nucleophilic substitution of the bromine atom or through functionalization of the methyl group. General synthetic routes to isoindolinones often involve the cyclization of precursors like 2-carboxybenzaldehydes with amines or the reduction of cyclic imides. organic-chemistry.org Therefore, transforming this compound into a suitable precursor would be a key challenge in its application for isoindolinone synthesis.

Table 1: Proposed Synthetic Pathways to Heterocyclic Systems

| Target Heterocycle | Key Functional Group Utilized | General Reaction Sequence |

|---|---|---|

| 1,3,4-Oxadiazole | Carboxylic Acid | 1. Activation of carboxylic acid (e.g., to acyl chloride). 2. Reaction with hydrazine to form acid hydrazide. 3. Cyclization/dehydration with a one-carbon synthon. |

| Isoindolinone | Aromatic Ring & Butanoic Acid | 1. Functionalization of the aromatic ring to introduce a nitrogen-containing group and a carbonyl precursor. 2. Modification of the butanoic acid side chain. 3. Intramolecular cyclization/amidation. |

Contribution to the Synthesis of Advanced Materials and Functional Molecules

Beyond its role in building complex ring systems, this compound is a valuable intermediate for creating functional molecules and advanced materials. Its distinct reactive sites—the carboxylic acid and the aryl bromide—can be addressed independently to build larger, tailored structures.

The structure of this compound contains the necessary functionality to act as a monomer in polymerization reactions. The carboxylic acid group can participate in polycondensation reactions. For example, it can be reacted with diols to form polyesters or with diamines to form polyamides. In these cases, the this compound would serve as a chain terminator or, if converted to a derivative with another reactive site, as a component of the main polymer backbone. The development of polymers from renewable resources like 2,5-furandicarboxylic acid highlights the utility of carboxylic acids in creating novel polymer structures. jst.vn

Furthermore, the bromine atom on the aromatic ring provides a site for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This allows the molecule to be used in step-growth polymerization to create conjugated polymers, which are of interest for their electronic and optical properties.

In the field of catalysis, ligands are organic molecules that bind to a central metal atom to form a catalyst complex. The structure of this compound is well-suited for its use as a precursor in ligand synthesis. The aryl bromide is a particularly useful functional group for this purpose. researchgate.net

Through palladium-catalyzed cross-coupling reactions, the bromine atom can be replaced with various coordinating groups, such as phosphines, pyridines, or other nitrogen-containing heterocycles. These groups are capable of binding to transition metals. The butanoic acid chain can also play a role, either by acting as a coordinating group itself or by providing a point of attachment to a solid support or another part of the ligand framework. The design of bidentate ligands, for instance, could involve synthesizing a molecule where two of these precursor units are linked together. nih.gov

Intermediate in the Development of Chemical Probes (strictly non-clinical)

Chemical probes are small molecules used to study and manipulate biological systems in a non-clinical research setting. The development of these tools requires molecular scaffolds that can be readily and selectively modified. This compound possesses features that make it a useful intermediate for this purpose.

The carboxylic acid and the aryl bromide represent two orthogonal reactive handles. The carboxylic acid can be readily converted into an amide by coupling with an amine, providing a robust way to attach linkers, reporter tags (like fluorophores), or affinity labels. Simultaneously, the bromine atom can be used in cross-coupling reactions to attach other functionalities, such as a photoreactive group or a specific binding element designed to interact with a target protein. This ability to selectively functionalize different parts of the molecule allows for the modular construction of complex chemical probes for laboratory research.

Table 2: Mentioned Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Main subject of the article; synthetic intermediate |

| Polycyclic Aromatic Hydrocarbons (PAHs) | A class of compounds synthesized from the title compound |

| Tetralone | A key intermediate in the synthesis of PAHs |

| 1,3,4-Oxadiazole | A heterocyclic system synthesized from the title compound |

| Isoindolinone | A heterocyclic system potentially synthesized from the title compound |

| Hydrazine | A reagent used in the synthesis of acid hydrazides |

| Acid Hydrazide | An intermediate in oxadiazole synthesis |

| Carbon Disulfide | A reagent for cyclization in oxadiazole synthesis |

| 2-Carboxybenzaldehyde | A common precursor for isoindolinones |

| Polyesters | A class of polymers potentially made using the title compound |

| Polyamides | A class of polymers potentially made using the title compound |

| 2,5-Furandicarboxylic acid | An example of a dicarboxylic acid used in biopolymer synthesis |

| Phosphines | Coordinating groups that can be added to the title compound |

Green Chemistry Principles Applied to the Synthesis and Reactions of 4 5 Bromo 2 Methylphenyl Butanoic Acid

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Reactions with high atom economy, such as additions and rearrangements, are preferred as they generate minimal waste. scranton.eduresearchgate.net In contrast, substitution and elimination reactions tend to have lower atom economies due to the formation of stoichiometric by-products. primescholars.com

The likely Friedel-Crafts acylation route to 4-(5-bromo-2-methylphenyl)butanoic acid has a moderate theoretical atom economy. The initial acylation step, however, is inefficient.

Step 1: Friedel-Crafts Acylation

Reaction: 2-Bromotoluene + Succinic Anhydride (B1165640) → 4-(5-Bromo-2-methylphenyl)-4-oxobutanoic acid

Formula: C₇H₇Br + C₄H₄O₃ → C₁₁H₁₁BrO₃

| Reaction Type | General Atom Economy | Example | Key Feature |

| Addition | High (often 100%) | Diels-Alder Reaction jocpr.com | All reactant atoms are in the product. |

| Substitution | Low to Moderate | Williamson Ether Synthesis | Generates a salt by-product. |

| Elimination | Low | Dehydrohalogenation of Alkyl Halides scranton.edu | Produces salt and water/alcohol as waste. |

| Rearrangement | High (often 100%) | Beckmann Rearrangement | Atoms are reorganized within the molecule. |

This table illustrates the general atom economy of different reaction types.

Solvent Selection and Alternative Reaction Media (e.g., aqueous, solvent-free, supercritical fluids)

Traditional Friedel-Crafts reactions often employ hazardous and environmentally persistent solvents such as carbon disulfide, nitrobenzene, or halogenated hydrocarbons. These solvents are often toxic, flammable, and difficult to dispose of. Green chemistry promotes the use of safer alternatives.

Alternative Solvents and Media:

Benign Solvents: Replacing hazardous solvents with more benign alternatives like water, ethanol, or anisole (B1667542) is a primary goal. For some reactions, ionic liquids or supercritical fluids like CO₂ can serve as effective and recyclable media.

Aqueous Media: Performing reactions in water is highly desirable due to its low cost, non-flammability, and minimal environmental impact. Research into phase-transfer catalysis can facilitate reactions between water-insoluble organic substrates.

Solvent-Free Reactions: Conducting reactions without a solvent is the ideal scenario, as it completely eliminates solvent-related waste. A mild and efficient organic solvent-free process has been developed for the demethylation of a similar compound, 4-(4-methoxyphenyl)butanoic acid, using aqueous HBr, with the product crystallizing directly from the reaction mixture. rsc.org This demonstrates the potential for eliminating organic solvents in key steps of arylalkanoic acid synthesis. High-pressure organic synthesis (barochemistry) is another non-traditional method that can promote solvent-free reactions. rsc.org

| Solvent Class | Examples | Green Chemistry Considerations |

| Recommended | Water, Ethanol, Isopropanol, Ethyl acetate (B1210297) | Low toxicity, biodegradable, renewable sources. |

| Problematic | Toluene (B28343), Heptane, Acetonitrile, DMSO | Moderate toxicity, environmental persistence. |

| Hazardous | Dichloromethane, Chloroform, DMF, NMP | High toxicity, carcinogenicity, reproductive hazards. |

| Highly Hazardous | Benzene (B151609), Carbon tetrachloride, Dioxane | Severe carcinogens, highly toxic. |

This table provides a general classification of common organic solvents based on green chemistry principles.

Catalysis in Environmentally Benign Syntheses

The third principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones. Catalysts are used in small amounts, can often be recycled, and can enable more selective and energy-efficient reaction pathways, thereby minimizing waste. nih.gov

The classic Friedel-Crafts acylation is a prime example of a reaction that violates this principle. It typically requires more than a stoichiometric amount of AlCl₃ because the catalyst complexes with the carbonyl product. The large volume of aluminum-containing acidic waste generated during aqueous workup is a significant environmental drawback.

Greener Catalytic Alternatives:

Solid Acid Catalysts: Heterogeneous catalysts such as zeolites, clays, and ion-exchange resins are promising alternatives to Lewis acids in Friedel-Crafts reactions. These materials are often non-corrosive, can be easily separated from the reaction mixture by filtration, and can be regenerated and reused multiple times. This simplifies product purification and drastically reduces inorganic waste.

Transition Metal Catalysis: Modern organic synthesis increasingly relies on transition metal catalysts (e.g., palladium, rhodium, gold, copper) for C-C bond formation. nih.govmdpi.com For instance, a synthetic route analogous to the rhodium-catalyzed asymmetric addition of (4-bromophenyl)boronic acid to ethyl (E)-but-2-enoate could provide a catalytic alternative for constructing the arylbutanoic acid skeleton. orgsyn.org Such methods operate under milder conditions and use only catalytic amounts of the metal complex.

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions (ambient temperature and pressure, neutral pH) and often in aqueous media. While not directly applicable to a Friedel-Crafts reaction, enzymatic processes could be envisioned for precursor synthesis or resolution steps.

The shift from stoichiometric reagents to recyclable, highly selective catalysts is fundamental to developing environmentally benign syntheses for compounds like this compound.

Waste Minimization and By-product Management Strategies

Preventing waste generation is a cornerstone of green chemistry, valued over treating waste after it has been created. nih.gov Waste minimization is intrinsically linked to the principles of atom economy, catalysis, and solvent selection.

In the context of synthesizing this compound, major waste streams would originate from:

Stoichiometric Reagents: The use of AlCl₃ in a Friedel-Crafts reaction is the largest source of waste. As discussed, replacing it with a recyclable heterogeneous catalyst is the most effective strategy for waste reduction.

Solvents: Waste from solvents used in the reaction and subsequent purification steps (e.g., extraction, chromatography) is a major contributor. Minimizing solvent use, recycling solvents, and choosing greener alternatives are key strategies.

By-products: Unwanted side reactions reduce yield and generate impurities that must be separated, contributing to the waste stream. Optimizing reaction conditions (temperature, pressure, catalyst) can enhance selectivity and minimize by-product formation.

Effective by-product management involves identifying potential uses for any unavoidable by-products, turning a waste stream into a value stream. For example, in large-scale production of aromatic acids like benzoic acid, industrial residues are often treated as waste. However, research has shown that valuable conjugated aromatic compounds can be recovered from these residues, demonstrating a circular economy approach. researchgate.netacs.org A holistic process design that considers the entire lifecycle of all materials is essential for true waste minimization.

Development of Renewable Feedstocks and Sustainable Processes

The twelfth principle of green chemistry encourages the use of renewable rather than depleting feedstocks. Traditionally, the building blocks for many pharmaceuticals and fine chemicals, such as the toluene and succinic acid derivatives needed for the target molecule, are derived from petrochemicals. mdpi.com A long-term goal of green chemistry is to transition to bio-based feedstocks.

Potential Renewable Sources:

Aromatic Compounds: Lignocellulosic biomass, a major component of wood and agricultural waste, is a vast and underutilized source of renewable aromatic compounds. tandfonline.com Lignin, in particular, is a complex polymer of aromatic units that can be broken down into valuable platform chemicals like benzene, toluene, and phenol, which can serve as starting materials for synthesis. rsc.org

Carboxylic Acids: Butanoic acid and its precursors can be produced through the fermentation of sugars derived from biomass. nrel.gov Succinic acid is a well-established bio-based platform chemical produced via fermentation. These bio-derived acids can potentially replace their petrochemical counterparts.

The transition to a bio-based economy requires the development of efficient and cost-effective biorefinery processes to convert raw biomass into versatile chemical building blocks. acs.orgnih.gov While the direct synthesis of complex molecules like this compound from renewable feedstocks is a future challenge, establishing pathways from biomass to key intermediates is a critical and active area of research. acs.org

Future Research Directions and Unexplored Potential of 4 5 Bromo 2 Methylphenyl Butanoic Acid

Novel Synthetic Routes and Methodologies

The development of novel synthetic routes is paramount for accessing molecules in a more efficient and sustainable manner. For 4-(5-bromo-2-methylphenyl)butanoic acid, future research could focus on moving beyond traditional multi-step batch syntheses, which are often plagued by issues of yield, purification, and waste generation.

One promising direction lies in the application of C-H activation strategies. Direct functionalization of the butanoic acid chain or the aromatic ring could significantly shorten synthetic sequences. For instance, a late-stage C-H bromination of a 2-methylphenylbutanoic acid precursor could be explored, potentially offering a more atom-economical approach compared to traditional methods that install the bromine atom at an earlier stage.

Furthermore, the exploration of catalytic cross-coupling reactions for the construction of the core structure holds considerable promise. Methodologies such as Suzuki-Miyaura or Negishi coupling could be adapted to forge the aryl-alkyl bond in a convergent and highly efficient manner. The development of novel catalyst systems, perhaps employing earth-abundant metals, would be a significant advancement in this area.

A hypothetical comparison of a traditional versus a novel synthetic approach is presented in Table 1.

Table 1: Comparison of Synthetic Approaches for this compound

| Feature | Traditional Synthesis (e.g., Friedel-Crafts acylation followed by reduction and functional group manipulation) | Novel C-H Activation/Cross-Coupling Approach |

|---|---|---|

| Starting Materials | Simple, bulk chemicals | More complex, functionalized precursors |

| Number of Steps | Typically 4-6 steps | Potentially 2-3 steps |

| Atom Economy | Lower, due to the use of stoichiometric reagents | Higher, due to catalytic nature |

| Purification | Often requires multiple chromatographic separations | Potentially simpler purification protocols |

Investigation of Unconventional Reactivity Patterns

The inherent chemical functionalities of this compound—the carboxylic acid, the aryl bromide, and the activated methyl group—provide fertile ground for exploring unconventional reactivity. Future research could focus on harnessing the interplay between these groups to achieve novel transformations.

For instance, intramolecular reactions could be investigated. Under specific catalytic conditions, the carboxylic acid could potentially direct C-H activation at a proximal site on the aromatic ring, leading to the formation of novel cyclic structures. The bromine atom can also serve as a handle for a variety of transformations beyond standard cross-coupling reactions, including radical-mediated processes or photoredox catalysis to introduce new functional groups.

The methyl group, situated ortho to the butanoic acid chain, could also exhibit unique reactivity. Metal-catalyzed C-H functionalization of this methyl group could open pathways to more complex derivatives. The steric and electronic influence of the neighboring bromine and butanoic acid moieties could lead to unexpected regioselectivity in such reactions.

Exploration in Emerging Fields of Chemical Science

The unique structural motifs of this compound make it an intriguing candidate for exploration in various emerging fields of chemical science.

In the realm of materials science , this compound could serve as a monomer or a key building block for the synthesis of novel polymers. The presence of the bromine atom allows for post-polymerization modification, enabling the tuning of material properties. For example, polymers incorporating this unit could be functionalized through cross-coupling reactions to introduce conductive or light-emitting moieties.

In catalysis , derivatives of this compound could be explored as ligands for transition metal catalysts. The carboxylic acid group can act as an anchoring point to a metal center, while the bromophenyl group can be further functionalized to modulate the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst.

Development of High-Throughput Screening for Chemical Transformations (non-biological)

To rapidly explore the chemical space around this compound, the development of high-throughput screening (HTS) techniques for non-biological chemical transformations is crucial. This would involve the use of automated platforms to perform a large number of reactions in parallel, varying parameters such as catalysts, ligands, solvents, and temperature.

For instance, an HTS campaign could be designed to identify optimal conditions for a specific cross-coupling reaction using the aryl bromide handle. A 96-well plate format could be employed, with each well containing a different catalyst/ligand combination. The reaction outcomes could be rapidly analyzed using techniques like mass spectrometry or high-performance liquid chromatography.

Table 2: Hypothetical High-Throughput Screening Setup for a Suzuki-Miyaura Coupling Reaction

| Parameter | Variation |

|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |

| Ligand | SPhos, XPhos, RuPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene (B28343), Dioxane, THF/H₂O |

| Temperature | 80 °C, 100 °C, 120 °C |

Such an approach would dramatically accelerate the discovery of new and efficient transformations for this molecule.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its derivatives is well-suited for integration with continuous flow chemistry and automated synthesis platforms. nih.govmdpi.com Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to perform reactions under conditions that are difficult to achieve in batch. mdpi.com

For example, the initial formation of the carbon-carbon bond could be achieved in a heated flow reactor, followed by an in-line extraction to remove byproducts. The subsequent functionalization of the molecule could then be carried out in another reactor module, perhaps incorporating a packed-bed catalyst for ease of separation. Automated platforms can control reaction parameters in real-time, allowing for rapid optimization and library synthesis.

The integration of flow chemistry with photochemical methods also presents an exciting avenue. mdpi.com The aryl bromide moiety could be a substrate for photoredox-catalyzed reactions performed under continuous flow, enabling transformations that are often inefficient in batch. mdpi.com

Q & A

Q. What are the recommended methods for synthesizing 4-(5-Bromo-2-methylphenyl)butanoic acid with high purity?

- Methodological Answer : Synthesis typically involves bromination of precursor aryl compounds followed by coupling with butanoic acid derivatives. For example:

- Bromination : Use electrophilic aromatic substitution with bromine sources (e.g., ) under controlled conditions to introduce the bromine substituent at the 5-position .

- Coupling : Employ Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation to attach the methylphenyl group to the butanoic acid backbone. Optimize reaction parameters (e.g., Pd catalysts, solvent systems) to minimize side products .

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or preparative HPLC to isolate the target compound. Validate purity via (e.g., δ 7.3–7.5 ppm for aromatic protons) and LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing the compound's structural integrity?

- Methodological Answer :

- NMR Spectroscopy : , , and 2D NMR (e.g., COSY, HSQC) to confirm aromatic substitution patterns and carboxylic acid functionality. Key signals include δ ~2.3 ppm (methyl group) and δ 12.1 ppm (carboxylic acid proton) .

- FT-IR : Identify characteristic peaks for C=O stretch (~1700 cm) and C-Br stretch (~550 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (, exact mass: 256.9974) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Test against cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric assays, given structural similarities to NSAID precursors .

- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM. Include positive controls (e.g., doxorubicin) .

- Solubility Screening : Perform shake-flask experiments in PBS (pH 7.4) and DMSO to guide formulation studies .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for regioselective bromination in the synthesis pathway?

- Methodological Answer :

- Regioselectivity : Use directing groups (e.g., methyl at 2-position) to favor bromination at the 5-position. Validate via computational modeling (DFT calculations) to predict electrophilic attack sites .

- Catalysis : Test Lewis acids (e.g., FeCl) or iodine-mediated bromination to enhance yield. Monitor reaction progress via TLC with UV visualization .

- Contradiction Resolution : If competing bromination occurs (e.g., at 3-position), adjust stoichiometry of or switch to milder brominating agents (e.g., ) .

Q. What strategies address low yields in coupling reactions involving the butanoic acid moiety?

- Methodological Answer :

- Catalyst Screening : Compare Pd(PPh), Pd(OAc), or NiCl(dppe) for cross-coupling efficiency. Use microwave-assisted synthesis to reduce reaction time .

- Solvent-Free Conditions : Adopt methods similar to 4-(4-hydroxyphenyl)butanoic acid synthesis, where aqueous HBr promotes demethylation without phase-transfer catalysts .

- Side-Chain Protection : Temporarily protect the carboxylic acid group (e.g., as a methyl ester) to prevent undesired side reactions during coupling .

Q. How can structural analogs resolve contradictions in biological activity data?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., 5-chloro or 5-fluoro derivatives) to isolate the bromine effect. Compare IC values in enzyme inhibition assays .

- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 or PPARγ receptors. Correlate binding affinity (ΔG values) with experimental bioactivity data .

- Metabolite Profiling : Perform in vitro microsomal stability assays (e.g., human liver microsomes) to identify active metabolites contributing to observed contradictions .

Q. What computational tools are recommended for predicting ADMET properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (target ~2.5), BBB permeability, and CYP450 inhibition. Compare results with experimental data from Caco-2 permeability assays .

- Toxicity Screening : Employ ProTox-II to predict hepatotoxicity and mutagenicity. Validate via Ames tests for genotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.